molecular formula C13H18ClNO B1668061 Bupropion CAS No. 34911-55-2

Bupropion

Cat. No.: B1668061
CAS No.: 34911-55-2
M. Wt: 239.74 g/mol
InChI Key: SNPPWIUOZRMYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupropion, formerly known as amfebutamone, is a unique compound primarily used as an antidepressant and smoking cessation aid. It is marketed under various brand names, including Wellbutrin and Zyban. This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), distinguishing it from other antidepressants that typically target serotonin pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bupropion hydrochloride involves several steps. One common method includes the reaction of 3’-chloropropiophenone with bromine in the presence of tert-butylamine to form the this compound free base. This is followed by the addition of hydrochloric acid to obtain this compound hydrochloride . Another method involves the use of dichloromethane and hydrogen peroxide to achieve the desired product .

Industrial Production Methods: Industrial production of this compound hydrochloride often employs flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine by substituting them with polymer-bound pyridinium tribromide. The process also utilizes greener co-solvent systems, resulting in a more sustainable production method .

Chemical Reactions Analysis

Types of Reactions: Bupropion undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents like bromine are often employed.

Major Products:

Scientific Research Applications

Clinical Applications

  • Major Depressive Disorder (MDD)
    • Bupropion is indicated for the treatment of MDD. Clinical trials have demonstrated its efficacy in improving symptoms as measured by various scales, including the Hamilton Rating Scale for Depression (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) .
  • Seasonal Affective Disorder (SAD)
    • It is also approved for treating SAD, providing a therapeutic option for individuals experiencing depressive episodes related to seasonal changes .
  • Smoking Cessation
    • This compound is effective in aiding smoking cessation, showing significant reductions in cravings and withdrawal symptoms when used as part of a comprehensive smoking cessation program .
  • Attention Deficit Hyperactivity Disorder (ADHD)
    • Research indicates that this compound may be beneficial in treating ADHD, with studies showing reductions in ADHD symptoms among adult populations .
  • Weight Management
    • Unlike many antidepressants that cause weight gain, this compound is associated with weight loss, making it a suitable option for patients concerned about this side effect .

Off-Label Uses

This compound has several off-label applications supported by clinical evidence:

  • Antidepressant-Induced Sexual Dysfunction : this compound has been shown to alleviate sexual dysfunction caused by other antidepressants .
  • Neuropathic Pain : Preliminary studies suggest that this compound may provide relief for patients suffering from neuropathic pain .
  • Substance Use Disorders : There is evidence supporting its use in reducing cravings associated with cocaine and methamphetamine use, although results are mixed .

Case Studies and Research Findings

Study ReferenceApplicationFindings
Koshino et al. (2013)Major Depressive Disorder300 mg daily improved HAM-D scores significantly compared to placebo .
Lineberry et al. (1990)Smoking CessationThis compound significantly reduced withdrawal symptoms compared to placebo .
Blier et al. (2010)ADHDDemonstrated efficacy in reducing ADHD symptoms over 8 weeks .
Gross et al. (2007)Neuropathic Pain73% of patients reported pain relief on this compound sustained release .

Safety and Side Effects

This compound is generally well tolerated; however, it may induce seizures in susceptible individuals, particularly at higher doses. The risk of seizures can be mitigated by adhering to recommended dosing guidelines and avoiding contraindicated conditions such as eating disorders .

Mechanism of Action

Bupropion exerts its pharmacological effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This prolongs their action within the neuronal synapse and enhances neurotransmission. This compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), preventing the reuptake of these neurotransmitters . Additionally, this compound acts as an antagonist at several nicotinic acetylcholine receptors, contributing to its efficacy in smoking cessation .

Biological Activity

Bupropion, a unique antidepressant, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it does not significantly affect serotonin levels. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound's pharmacological effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:

  • Dopamine Transporter (DAT) : this compound shows a higher affinity for DAT compared to norepinephrine transporter (NET), suggesting a stronger influence on dopaminergic activity.
  • Norepinephrine Transporter (NET) : Hydroxythis compound has similar affinity to this compound for NET but exhibits approximately 50% of its antidepressant activity despite higher concentrations in the brain .

Table 1: Affinity of this compound and Metabolites for Neurotransmitter Transporters

CompoundDAT AffinityNET Affinity
This compoundHighModerate
Hydroxythis compoundModerateHigh
Threo-hydrothis compoundLowLow
Erythro-hydrothis compoundLowLow

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by the enzyme CYP2B6. The pharmacokinetic profile indicates:

  • Bioavailability : Approximately 5% due to extensive first-pass metabolism.
  • Half-life : Ranges from 21 to 30 hours, allowing for once or twice daily dosing.
  • Metabolite Concentrations : Hydroxythis compound reaches concentrations approximately tenfold higher than this compound itself, contributing significantly to its therapeutic effects .

Clinical Efficacy

Numerous studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD) and assisting with smoking cessation. A systematic review highlighted that this compound was effective in reducing depression scores across 24 out of 27 trials, showing comparable efficacy to other antidepressants .

Table 2: Summary of Clinical Trials on this compound Efficacy

Study ReferencePopulationOutcome MeasureResults
Koshino et al. MDD PatientsMADRS ScoresSignificant reduction in depression scores
Lineberry et al. MDD PatientsHAMD-D ScoresComparable efficacy to SSRIs
Case Study Panic DisorderSWLSImproved quality of life and reduced anxiety

Case Studies

A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses started at 150 mg daily, leading to significant improvements in panic symptoms and overall life satisfaction. However, after increasing the dosage to 300 mg daily, the patient experienced new panic attacks but ultimately reported enhanced psychosocial functioning after adjusting back to the lower dose .

Q & A

Basic Research Questions

Q. What are the primary neuropharmacological mechanisms underlying Bupropion's antidepressant effects?

this compound's therapeutic effects are attributed to dual inhibition of norepinephrine (NE) and dopamine (DA) reuptake, distinct from serotonergic antidepressants. Preclinical studies using forced-swim tests in rodents and receptor-binding assays confirm its selectivity for NE/DA transporters without direct serotonergic activity. Methodologically, radioligand displacement assays and microdialysis in animal models are key for validating these mechanisms .

Q. How does this compound's efficacy compare to SSRIs in treating depression, and what methodological considerations are critical in such comparisons?

Meta-analyses reveal this compound's non-inferiority to SSRIs, particularly in reducing sexual dysfunction and weight gain risks. However, trials often lack placebo arms, complicating interpretation. Robust designs should include double-blind protocols, standardized depression scales (e.g., HAM-D), and stratification by comorbidities (e.g., smoking). Cross-tapering periods are essential to avoid withdrawal confounders .

Q. What methodological approaches are used to assess this compound's impact on cognitive function in depressed patients?

Cognitive outcomes (e.g., memory, attention) are evaluated using neuropsychological batteries (e.g., Digit Symbol Substitution Test) and fMRI to measure prefrontal activation. Placebo-controlled trials with pre-post withdrawal paradigms (e.g., overnight smoking abstinence) isolate this compound's effects from nicotine withdrawal .

Advanced Research Questions

Q. How do this compound and its metabolites differentially modulate neurotransmitter systems, and what experimental strategies are employed to isolate their contributions?

Metabolites like hydroxythis compound and BW 306 exhibit distinct pharmacological profiles. In vitro assays (e.g., Xenopus oocyte voltage-clamp for 5-HT3 receptor inhibition) and CYP2B6 inhibition studies clarify metabolite-specific effects. Isotopic labeling and LC-MS/MS quantify metabolite plasma concentrations, while knockout rodent models dissect receptor subtype contributions .

Q. What are the implications of this compound's stereoselective metabolism for pharmacokinetic and pharmacodynamic studies?

Enantiomers (R/S-bupropion) show differential CYP2B6-mediated clearance and receptor binding. Chiral HPLC-MS/MS methods are critical for resolving enantiomer pharmacokinetics. Pre-incubation protocols in heterologous expression systems (e.g., HEK293 cells) assess stereoselective receptor inhibition .

Q. How can researchers address conflicting findings regarding this compound's receptor inhibition profiles across in vitro and in vivo models?

Discrepancies in 5-HT3 and nicotinic acetylcholine receptor (nAChR) inhibition arise from model-specific factors (e.g., Xenopus oocyte vs. mammalian neurons). Voltage-clamp electrophysiology with controlled pre-incubation times and molecular docking simulations reconcile these differences by accounting for voltage dependence and enantiomer selectivity .

Q. What experimental designs are recommended for evaluating this compound's efficacy in comorbid substance use disorders and depression?

Adaptive trials (e.g., SMART designs) with sequential randomization (e.g., this compound + CBT vs. placebo) are optimal. Urine metabolite monitoring (e.g., MA metabolites) and ecological momentary assessment (EMA) capture real-time craving/depression interplay. Pharmacogenomic stratification (CYP2B6*6 allele) enhances precision .

Q. How do CYP2B6 genetic polymorphisms influence this compound pharmacokinetics, and how should this be incorporated into clinical trial design?

CYP2B6*4 and *6 alleles alter hydroxythis compound AUC by 1.5–2-fold. Population pharmacokinetic modeling and genotyping (via TaqMan assays) are mandatory for dose optimization. Stratified randomization by genotype reduces variability in exposure-response analyses .

Methodological Notes

  • Receptor Studies : Use non-competitive inhibition models (e.g., Schild analysis) for 5-HT3/nAChRs .
  • Metabolite Quantification : Employ stereoselective LC-MS/MS with deuterated internal standards .
  • Cognitive Trials : Control for baseline cognitive deficits using propensity score matching .

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022706
Record name Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 52 °C at 0.005 mm Hg
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Bupropion is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters. More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT). Bupropion was originally classified as an "atypical" antidepressant because it does not exert the same effects as the classical antidepressants such as Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), or Selective Serotonin Reuptake Inhibitors (SSRIs). While it has comparable effectiveness to typical first-line options for the treatment of depression such as SSRIs, bupropion is a unique option for the treatment of MDD as it lacks any clinically relevant serotonergic effects, typical of other mood medications, or any effects on histamine or adrenaline receptors. Lack of activity at these receptors results in a more tolerable side effect profile; bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs, for example. When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor (AChR), thereby blunting the effects of nicotine. Furthermore, the stimulatory effects produced by bupropion in the central nervous system are similar to nicotine's effects, making low doses of bupropion a suitable option as a nicotine substitute. When used in combination with [naltrexone] in the marketed product ContraveⓇ for chronic weight management, the two components are thought to have effects on areas of the brain involved in the regulation of food intake. This includes the hypothalamus, which is involved in appetite regulation, and the mesolimbic dopamine circuit, which is involved in reward pathways. Studies have shown that the combined activity of bupropion and [naltrexone] increase the firing rate of hypothalamic pro-opiomelanocortin (POMC) neurons and blockade of opioid receptor-mediated POMC auto-inhibition, which are associated with a reduction in food intake and increased energy expenditure. This combination was also found to reduce food intake when injected directly into the ventral tegmental area of the mesolimbic circuit in mice, which is an area associated with the regulation of reward pathways., Unicyclic aminoketone with noradrenergic and dopaminergic activity., Bupropion is a novel, non-tricyclic antidepressant with a primary pharmacological action of monoamine uptake inhibition. The drug resembles a psychostimulant in terms of its neurochemical and behavioural profiles in vivo, but it does not reliably produce stimulant-like effects in humans at clinically prescribed doses. Bupropion binds with modest selectivity to the dopamine transporter, but its behavioural effects have often been attributed to its inhibition of norepinephrine uptake. This experiment examines monoaminergic involvement in the discriminative stimulus effects of bupropion. Rats were trained to press one lever when injected i.p. with bupropion (17.0 mg/kg), and another lever when injected with saline. In substitution tests, dose-response curves were obtained for several monoamine uptake inhibitors. Nine of ten dopamine uptake blockers fully substituted for bupropion; the exception, indatraline (LU 19-005), partially substituted (71% bupropion-appropriate responding). Serotonin and norepinephrine uptake blockers (zimelidine and nisoxetine, respectively) produced negligible or limited substitution, and the anti-muscarinic dopamine uptake blocker benztropine produced limited partial substitution. A series of dopamine D1-like and D2-like receptor agonists were also tested: only the D2-like agonist RU 24213 fully substituted; three other D2-like agonists and four D1-like agonists partially substituted (50% < drug responding < 80%). Antagonism of the discriminative effects of bupropion was obtained with a D1- and a D2-like dopamine antagonist. The results demonstrate strong similarities with those obtained using other dopamine uptake inhibitors as training drugs, and support the view that the behavioural effects of bupropion are primarily mediated by dopaminergic mechanisms., The effects of bupropion on core body temperature of intact or reserpinized mice were studied. Intraperitoneal (IP) administration of bupropion to mice induced a dose-dependent hypothermia. The response of bupropion was decreased by the D-2 antagonist sulpiride or pimozide, but not by the D-1 antagonist SCH 23390, antimuscarinic drug atropine, alpha-adrenergic blocker phenoxybenzimine, beta-adrenergic antagonist propranolol or antiserotonergic methergoline. Reserpine induced hypothermia, which was reversed by bupropion administration. The reversal response of bupropion was reduced by propranolol, but not sulpiride, SCH 23390, phenoxybenzamine, atropine or methergoline. It is concluded that bupropion-induced hypothermia may be mediated through D-2 receptor activation, while the reversal of reserpine-induced hypothermia by bupropion may be exerted through beta-adrenergic stimulation., Bupropion (12.5-75 mg kg-1) was given intraperitoneally to rats and was found to decrease the food consumption of the animals dose-dependently. While phenoxybenzamine, propranolol and methergoline failed to antagonize the anorectic effect of the drug; pimozide a dopamine receptor blocker decreased anorexia induced by bupropion. Bupropion (12.5-50 mg kg-1) also caused a marked increase in locomotor activity of the rats. The increase in locomotion produced by bupropion was completely antagonized by pretreatment of the animals with pimozide and reserpine plus a-methyl-p-tyrosine, but not by pretreatment with phenoxybenzamine, propranolol or methergoline. Taking into considerations the evidences of dopaminergic properties of bupropion shown by the others, it could be suggested that the anorexia and hyperactivity produced by bupropion may be induced through the indirect dopaminergic mechanism., For more Mechanism of Action (Complete) data for Bupropion (7 total), please visit the HSDB record page.
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow oil

CAS No.

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9
Record name (±)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34911-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144445-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144445-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233-234 °C
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

t-Butylamine was added to m-chloro-α-bromopropiophenone obtained above and the reaction mixture was refluxed for 3 hours. Excessive t-butylamine was removed by evaporation below 80° C. The concentrated solution was cooled down to room temperature and then extracted with 800 ml of ethyl acetate and 280 ml of water. The organic phase was dried with anhydrous magnesium sulfate (15 g) to obtain a solution of bupropion free base. A solution of HCl in ethyl acetate was added at room temperature to the organic phase. Crude product of bupropion hydrochloride was obtained after filtration. The crude product of bupropion hydrochloride was dissolved in 1200 ml of methanol and 120 ml of water at 80° C., decolorized with activated carbon (5 g) for 20 minutes and filtered. The filtrate was cooled and filtered to obtain wet product of bupropion hydrochloride. The wet product was dried in vacuum (−0.04˜−0.09 MPa, 80° C.) for 3 hours to obtain pure product. Total yield was 70% based on m-chloropropiophenone, and the HPLC's purify was higher than or equal to 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Bupropion HCl was replaced with HBr and adjusted to obtain same amount Bupropion base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The dissolution of bupropion HBr formulations according to the invention were assessed in three USP-3 media, i.e., SGF pH 1.2, Acetate Buffer pH 4.5 and Phosphate Buffer pH 6.8 over a period of 16 hours. These results are contained in FIG. 66. Particularly Bupropion HBr XL 348 mg tablets (final), Lot # Bup-HBr-XL-012-5; Wellbutrin XL 300 mg tablets (final), Lot # 05A116; Bupropion HBr XL 348 mg tablets ECl Lot # Bup-HBr-XL-012-5 (EC 32 mg wg) and Wellbutrin XL 300 mg tablets (EC10-Lot # 05D047 were assessed in SGF media pH 1.2 for 2 hours, Acetate Buffer pH 4.5 for 2 hours, and Phosphate Buffer SIF pH 6.8 for a total of 10 hours. The results are contained in the FIG. 66-68.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Bupropion HBr XL 348
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Bup-HBr XL-012-5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
300 mg
Type
reactant
Reaction Step Seven
[Compound]
Name
Bupropion HBr XL 348
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Bup-HBr XL-012-5
Quantity
32 mg
Type
reactant
Reaction Step Eight
Quantity
300 mg
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

1.0 g of bupropion hydrochloride salt was dissolved in the minimum amount of water in 250 ml flask. The contents of the flask were transferred to a separatory funnel, to which 20 ml of 10% aqueous sodium carbonate was added, and the mixture was extracted with methylene chloride (3×50 ml). The combined methylene chloride extracts were washed with water (3×50 ml), then brine solution (50 ml), dried over anhydrous K2CO3, filtered and the filtrate stripped down under reduced pressure on a rotary evaporator to give the desired product as a yellow oil (7.9 g, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.90 (s, 1H), 7.81 (d, j=7.8 Hz, 1H), 7.48 (d, j=7.8 Hz, 1H), 7.37 (dd, j1=j2=7.8 Hz, 1H), 4.24 (qt, J=7.2 Hz, 1H), 1.19 (d, j=7.2 Hz, 3H), 0.97 (s, 9H) ppm. ppm; MS m/z 240 (M+). LC-MS m/z 240 (M+) single peak at Rt=8.40 min.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Bupropion
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Bupropion
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Bupropion
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Bupropion
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Bupropion
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Bupropion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.